5-FLUORO-N,2-DIMETHYL-BENZENESULFONAMIDE

Übersicht

Beschreibung

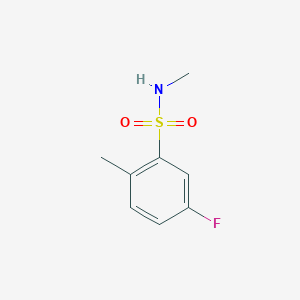

5-Fluoro-N,2-dimethylbenzenesulfonamide: is an organic compound with the molecular formula C8H10FNO2S and a molecular weight of 203.23 g/mol . This compound is characterized by the presence of a fluorine atom, two methyl groups, and a sulfonamide group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-FLUORO-N,2-DIMETHYL-BENZENESULFONAMIDE typically involves the reaction of 5-fluoro-2-nitrobenzenesulfonamide with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide , and a catalyst, such as palladium on carbon . The reaction mixture is heated to a specific temperature, usually around 80-100°C , and stirred for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoro-N,2-dimethylbenzenesulfonamide undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using reagents such as or .

Oxidation Reactions: The compound can be oxidized using oxidizing agents like or to form corresponding sulfonic acids.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Common Reagents and Conditions:

Sodium iodide: or for substitution reactions.

Potassium permanganate: or for oxidation reactions.

Hydrogen gas: and for reduction reactions.

Major Products Formed:

Substituted benzenesulfonamides: from substitution reactions.

Sulfonic acids: from oxidation reactions.

Aminobenzenesulfonamides: from reduction reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Fluoro-N,2-dimethylbenzenesulfonamide is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of more complex molecules used in pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of sulfonamides. It is also investigated for its potential use as an antimicrobial agent due to its ability to inhibit bacterial growth .

Industry: In the industrial sector, 5-FLUORO-N,2-DIMETHYL-BENZENESULFONAMIDE is used in the production of specialty chemicals and materials. It is employed in the synthesis of dyes, pigments, and polymers with unique properties .

Wirkmechanismus

The mechanism of action of 5-FLUORO-N,2-DIMETHYL-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds with target proteins, increasing its binding affinity. The sulfonamide group interacts with enzymes and receptors, inhibiting their activity and leading to various biological effects. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation .

Vergleich Mit ähnlichen Verbindungen

- N-Fluorobenzenesulfonimide

- N-(2-fluoro-5-nitrophenyl)-2,5-dimethylbenzenesulfonamide

- 5-Fluoro-2-nitrobenzenesulfonamide

Uniqueness: 5-Fluoro-N,2-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and dimethyl groups enhances its reactivity and binding affinity compared to other similar compounds. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

5-Fluoro-N,2-dimethyl-benzenesulfonamide is a fluorinated sulfonamide compound that has garnered attention for its biological activity, particularly as an inhibitor of carbonic anhydrase IX (CA IX). This enzyme is implicated in various physiological processes and is notably involved in tumor growth and metastasis, making it a target for cancer therapy. The compound's structure and its resulting biological properties are essential for understanding its potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₁FNO₂S. Its structural features include:

- A fluorine atom attached to a benzene ring.

- Two methyl groups on the nitrogen atom of the sulfonamide functional group.

These modifications enhance the compound's pharmacokinetic properties and its interaction profiles with biological targets.

Inhibition of Carbonic Anhydrase IX

Research indicates that this compound exhibits significant inhibitory activity against CA IX. The IC₅₀ values for related compounds have been reported to range from 10.93 to 25.06 nM, demonstrating strong inhibitory potential against this enzyme. This inhibition is particularly relevant in cancer treatment, as CA IX is often overexpressed in various tumors.

Cytotoxic Effects on Cancer Cell Lines

In addition to its enzyme inhibition properties, derivatives of this compound have shown cytotoxic effects on cancer cell lines. For example, studies have demonstrated that certain analogs can induce apoptosis in breast cancer cell lines (MDA-MB-468) with IC₅₀ values as low as 3.99 ± 0.21 µM under hypoxic conditions . This suggests that modifications to the sulfonamide structure can enhance biological efficacy.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of several related compounds compared to this compound:

The mechanism by which this compound exerts its biological effects primarily involves:

- Nucleophilic Substitution Reactions : The sulfonamide group can engage in electrophilic aromatic substitution reactions, allowing further functionalization of the benzene ring.

- Radical Reactions : The N–F bond can participate in radical reactions, making it suitable for various synthetic applications.

Case Studies and Research Findings

Several studies have provided insights into the efficacy and safety profile of this compound:

- In Vitro Studies : In vitro assays demonstrated that modifications to the sulfonamide structure significantly impacted cytotoxicity against specific cancer cell lines. For instance, one study reported enhanced anticancer activity when cyclic linkers were introduced into related benzenesulfonamides .

- In Vivo Characterization : Further research is needed to explore the in vivo efficacy of these compounds. Current studies suggest a promising therapeutic potential, particularly in targeting tumors with high CA IX expression.

- Safety Profile : Preliminary findings indicate that while some derivatives exhibit potent biological activity, further investigation into their safety and toxicity profiles is essential before clinical application.

Eigenschaften

IUPAC Name |

5-fluoro-N,2-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-6-3-4-7(9)5-8(6)13(11,12)10-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIWQEZGHVFQHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.